Lauric acid, 2-fluoroethyl ester

Description

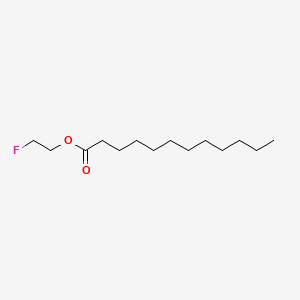

Structure

2D Structure

3D Structure

Properties

CAS No. |

2838-71-3 |

|---|---|

Molecular Formula |

C14H27FO2 |

Molecular Weight |

246.36 g/mol |

IUPAC Name |

2-fluoroethyl dodecanoate |

InChI |

InChI=1S/C14H27FO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |

InChI Key |

ZIRKCDSNDPZMCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCF |

Origin of Product |

United States |

Biochemical and Molecular Interaction Studies in Model Systems

Enzymatic Hydrolysis and Metabolic Pathways in Cell-Free and In Vitro Models

The primary metabolic pathway for esters in biological systems is enzymatic hydrolysis, a reaction catalyzed by enzymes known as esterases and lipases. This process breaks the ester bond, releasing the constituent carboxylic acid and alcohol.

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are two classes of carboxylesterases that catalyze the hydrolysis of ester bonds. Their specificity is a key determinant of which substrates they can process. Generally, esterases are effective at hydrolyzing water-soluble esters with short acyl chains, whereas lipases act on water-insoluble long-chain triglycerides at the lipid-water interface. researchgate.netnih.gov Lauric acid is a 12-carbon medium-chain fatty acid, placing its esters at the borderline between typical lipase (B570770) and esterase substrates. researchgate.net

Studies on various lauric acid esters show that they can be hydrolyzed by a range of enzymes. For instance, lipases from Candida and Rhizomucor species are used in the enzymatic synthesis and hydrolysis of esters of lauric acid with sugars or alcohols. nih.govmdpi.com The enzymatic hydrolysis of an ester is influenced by the chemical structure of both the fatty acid and the alcohol component. nih.gov For Lauric acid, 2-fluoroethyl ester, the presence of a fluorine atom on the ethyl group introduces a strong electronegative charge and alters the steric profile of the alcohol moiety. While specific studies on this compound are not available, it is plausible that these structural changes would influence its recognition and binding by the active sites of esterases and lipases, potentially affecting the rate and efficiency of hydrolysis compared to its non-fluorinated counterpart, ethyl laurate.

| Lauric Acid Ester Type | Enzyme Example | Enzyme Source | Application Studied |

|---|---|---|---|

| Glycerol Ester (Monolaurin) | Lipase (Novozym® 435) | Candida antarctica | Esterification/Hydrolysis mdpi.com |

| Sugar Ester (Fructose Laurate) | Lipase | Candida antarctica | Synthesis pdx.edu |

| Alcohol Ester (Geraniol Laurate) | Lipase (Lipozyme®) | Mucor miehei | Esterification rcsb.org |

| Ethyl Ester | Lipase | Candida rugosa | Esterification nih.gov |

Upon enzymatic hydrolysis, this compound would break down into its two primary components: lauric acid and 2-fluoroethanol (B46154).

Lauric Acid : This saturated fatty acid is a common dietary component and is readily metabolized by cells. It can be activated to its acyl-CoA derivative, lauroyl-CoA, and subsequently enter the β-oxidation pathway for energy production. Lauric acid has also been shown to influence cellular signaling pathways and can regulate gene expression. researchgate.net

2-Fluoroethanol : This fluorinated alcohol is known to be metabolized in biological systems. Studies using radiolabeled 2-fluoroethanol (2-[¹⁸F]fluoroethanol) show that it can be a metabolite of more complex molecules containing a 2-fluoroethyl group. nih.gov The metabolic pathway for 2-fluoroethanol involves its oxidation by alcohol dehydrogenase to 2-fluoroacetaldehyde, which is then further oxidized to 2-fluoroacetate. researchgate.net 2-fluoroacetate is a well-known metabolic poison as it can be converted to fluorocitrate, a potent inhibitor of the citric acid cycle enzyme aconitase. researchgate.net

| Parent Compound | Expected Primary Metabolites | Further Metabolic Fate |

|---|---|---|

| This compound | Lauric acid | β-oxidation, incorporation into complex lipids |

| 2-Fluoroethanol | Oxidation to 2-fluoroacetate, potential inhibition of citric acid cycle |

Membrane Interaction Research in Artificial and Cellular Models (Non-Human)

The interaction of lipidic molecules with cell membranes is critical to their biological activity. These interactions are studied using artificial models like lipid bilayers and vesicles, as well as non-human cellular models.

The parent fatty acid, lauric acid, has been shown to interact with and integrate into phospholipid bilayer membranes. Studies using techniques like differential scanning calorimetry demonstrate that lauric acid can perturb the structure of model membranes, such as those made from dipalmitoylphosphatidylcholine (DPPC), affecting their phase transition temperatures. researchgate.netnih.gov It can also increase the electrical conductivity of bilayer membranes, suggesting it can alter membrane permeability. halocarbon.com

As an ester, this compound is more hydrophobic (lipophilic) than lauric acid due to the masking of the polar carboxylic acid group. This increased lipophilicity would favor its partitioning into the nonpolar, acyl chain core of a lipid bilayer. The fluorinated ethyl group would introduce unique properties not present in naturally occurring lipids. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which could influence the molecule's orientation and interactions within the membrane's electrostatic environment. While specific experimental data on the integration dynamics of this compound are unavailable, it is expected to embed within the bilayer, potentially altering local membrane fluidity, thickness, and order. nih.gov

| Model Membrane System | Observed Effect | Technique |

|---|---|---|

| DPPC-based membranes | Alters phase transition temperatures | Differential Scanning Calorimetry researchgate.netnih.gov |

| Phospholipid bilayer membranes (BLM) | Increases membrane conductivity | Electrophysiology halocarbon.com |

| Tethered lipid bilayers (tBLM) | Induces transient membrane disruption at high concentrations | Electrochemical Impedance Spectroscopy sigmaaldrich.com |

Once inside a cell, the transport of lipophilic molecules through the aqueous cytoplasm is often facilitated by specialized carrier proteins. Fatty Acid-Binding Proteins (FABPs) are a family of small, abundant intracellular proteins that bind to long-chain fatty acids and other hydrophobic ligands, chaperoning them to various cellular compartments for metabolism or signaling. nih.govacs.org

Upon hydrolysis of this compound, the released lauric acid is a natural ligand for several types of FABPs, including liver FABP (L-FABP) and intestinal FABP (I-FABP). rcsb.orgacs.org These proteins feature a β-clam structure that forms a binding cavity, or pocket, which accommodates the hydrocarbon tail of the fatty acid while the carboxylate headgroup typically forms hydrogen bonds with charged or polar residues near the opening of the cavity. It is unlikely that the intact ester would bind to FABPs in the same manner as a free fatty acid, because the ester linkage blocks the carboxylate group required for key interactions. However, it is possible for some lipophilic drugs to bind within the FABP cavity through alternative, non-canonical interactions. There are no specific studies investigating the interaction of this compound with FABPs or other membrane-associated proteins.

Interfacial Properties and Self-Assembly in Research Constructs

The behavior of amphiphilic molecules at interfaces, such as an oil-water or air-water interface, is fundamental to many biological and chemical processes. Fatty acids and their esters are surfactants that can reduce surface tension and form self-assembled structures like monolayers and micelles.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For Lauric acid, 2-fluoroethyl ester, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the fatty acid chain and the fluoroethyl ester group. The terminal methyl group (CH₃) of the lauryl chain would appear as a triplet at approximately 0.88 ppm. The long chain of methylene (B1212753) groups (-(CH₂)₈-) would produce a large, complex multiplet around 1.26 ppm. The methylene group β to the carbonyl (C3) would be resolved at about 1.64 ppm, and the methylene group α to the carbonyl (C2) would be shifted further downfield to around 2.34 ppm due to the electron-withdrawing effect of the ester oxygen.

The 2-fluoroethyl moiety would present the most distinctive signals. The protons on the carbon bearing the fluorine atom (CH₂F) are expected to appear as a doublet of triplets around 4.6 ppm. The large splitting would be from the geminal coupling to the fluorine atom (²JH-F, ~47 Hz), and the smaller splitting would be from the vicinal coupling to the adjacent methylene protons (³JH-H). The other methylene protons (COOCH₂) would appear as a doublet of triplets around 4.4 ppm, with splitting caused by vicinal coupling to both the CH₂F protons (³JH-H) and the fluorine atom (a smaller ³JH-F coupling).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester is the most deshielded, with a predicted chemical shift around 173 ppm. The carbons of the 2-fluoroethyl group would be highly characteristic; the carbon bonded to the fluorine (CH₂F) would appear as a doublet at approximately 81 ppm due to one-bond C-F coupling (¹JC-F, ~170 Hz), while the carbon adjacent to the ester oxygen (COOCH₂) would be a doublet around 63 ppm due to two-bond C-F coupling (²JC-F, ~20 Hz). The lauryl chain carbons would show a predictable pattern, with the terminal methyl carbon (C12) at ~14 ppm, the bulk of the methylene chain carbons (C4-C11) between 22 and 32 ppm, and the carbons alpha (C2) and beta (C3) to the carbonyl at ~34 ppm and ~25 ppm, respectively. wisc.edu

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il For this compound, the spectrum would be expected to show a single primary signal. thermofisher.com This signal, corresponding to the single fluorine environment, would likely appear in the range of -200 to -220 ppm, typical for fluoroalkane groups. wikipedia.org The signal's multiplicity would be a triplet of triplets, resulting from vicinal coupling to the two protons on the adjacent ester-linked carbon (³JF-H) and geminal coupling to the two protons on its own carbon (²JF-H). huji.ac.ilnih.gov

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted ¹⁹F NMR (ppm) |

| Lauryl Chain | |||

| C=O | - | ~173 | - |

| CH₂ (C2) | ~2.34 (t) | ~34 | - |

| CH₂ (C3) | ~1.64 (quint) | ~25 | - |

| (CH₂)₈ (C4-11) | ~1.26 (m) | ~22-32 | - |

| CH₃ (C12) | ~0.88 (t) | ~14 | - |

| 2-Fluoroethyl Group | |||

| O-CH₂ | ~4.4 (dt) | ~63 (d, ²JC-F ≈ 20 Hz) | - |

| CH₂-F | ~4.6 (dt) | ~81 (d, ¹JC-F ≈ 170 Hz) | ~-215 (tt) |

Note: Predicted shifts are based on analogous structures. t=triplet, quint=quintet, m=multiplet, dt=doublet of triplets, tt=triplet of triplets, d=doublet.

To confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to verify the proton-proton connectivities. It would show a clear correlation between the terminal methyl protons (~0.88 ppm) and their adjacent methylene protons, and trace the connectivity along the entire lauryl chain. Critically, it would confirm the coupling between the two distinct methylene groups of the 2-fluoroethyl ester moiety (~4.4 ppm and ~4.6 ppm), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to its directly attached carbon atom. For instance, it would show a correlation spot between the proton signal at ~4.6 ppm and the carbon signal at ~81 ppm, confirming the CH₂F group. Likewise, it would connect the proton signal at ~4.4 ppm to the carbon signal at ~63 ppm (COOCH₂), providing unambiguous evidence for the structure of the ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) ¹H-¹³C correlations. It would be particularly useful in confirming the ester linkage by showing a correlation from the O-CH₂ protons (~4.4 ppm) to the carbonyl carbon (~173 ppm).

Mass Spectrometry (MS) for Comprehensive Characterization and Quantitative Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a compound and distinguishing it from other molecules with the same nominal mass. For this compound (C₁₄H₂₇FO₂), the theoretical exact mass is 246.1995 Da. HRMS analysis of a sample would aim to detect an ion corresponding to this mass (e.g., [M+H]⁺ at 247.2073 or [M+Na]⁺ at 269.1889). The ability to measure mass to within a few parts per million (ppm) of the theoretical value provides a high degree of confidence in the compound's identity. This is especially valuable in complex matrices, such as in the analysis of reaction products or the identification of metabolites, where it can differentiate the target compound from isobaric interferences.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern is a molecular fingerprint that can confirm the structure. nih.govnih.gov

Loss of the Fluoroalkene: A characteristic fragmentation would be the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the lauryl chain to the ester carbonyl oxygen, leading to the neutral loss of fluoroethene (C₂H₃F, 46.02 Da) and the formation of a protonated lauric acid fragment at m/z 201.18.

Loss of the Fluoroethoxy Radical: Cleavage of the C-O bond could lead to the loss of the 2-fluoroethoxy radical (•OCH₂CH₂F, 65.04 Da), resulting in the formation of the lauroyl cation [CH₃(CH₂)₁₀CO]⁺ at m/z 183.17.

Cleavage of the Alkyl Chain: A series of fragment ions resulting from cleavages along the C-C bonds of the dodecanoyl chain are also expected. These typically produce a series of ions separated by 14 Da (the mass of a CH₂ group).

Proposed Key MS/MS Fragments for this compound ([M+H]⁺ = 247.2)

| m/z (Da) | Proposed Ion/Loss | Description |

| 201.18 | [M+H - C₂H₃F]⁺ | Loss of fluoroethene via McLafferty rearrangement |

| 183.17 | [M+H - •OCH₂CH₂F]⁺ | Loss of the 2-fluoroethoxy radical |

| 65.04 | [C₂H₆FO]⁺ | Protonated 2-fluoroethanol (B46154) |

| various | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragments |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for separating this compound from starting materials, byproducts, or other components in a mixture, as well as for assessing its purity. Both gas and liquid chromatography are suitable techniques.

Gas Chromatography (GC): Given its predicted volatility, GC is an excellent method for the analysis of this ester. ijert.orgresearchgate.net A non-polar or mid-polar capillary column (e.g., one with a polydimethylsiloxane (B3030410) or phenyl-methylpolysiloxane stationary phase) would be appropriate. nist.govnist.gov The compound would be separated from other components based on its boiling point and interaction with the stationary phase. Flame Ionization Detection (FID) would provide a robust and sensitive quantitative response. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would allow for the acquisition of a mass spectrum for the eluting peak, which could be compared to known spectra or interpreted for structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful if the compound is part of a less volatile mixture or if thermal degradation is a concern. hplc.eusielc.com A reversed-phase HPLC method would be the standard approach. Using a C18 or C8 column, the ester would be eluted with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are near-universal detectors for non-volatile compounds. sielc.com For the highest level of specificity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method, enabling both separation and mass-based identification and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds like fatty acid esters. These techniques are fundamental for separating this compound from complex mixtures and confirming its identity and purity.

Detailed Research Findings: The analysis of fatty acid ethyl esters (FAEEs) by GC-MS is a well-established methodology. researchgate.net For this compound, the analytical approach would be similar. The compound's volatility makes it highly suitable for GC analysis without the need for derivatization, a common step required for free fatty acids to increase their volatility. nih.govyoutube.com

In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. sigmaaldrich.com The separation of different components is based on their boiling points and interactions with the column's stationary phase. For FAEEs, columns with a mid-polarity stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., ZB-WAX plus) or 5% phenyl-methyl-polysiloxane (e.g., SLB®-5ms), are effective. sigmaaldrich.comijert.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. ijert.orgresearchgate.net For instance, in a study analyzing lauric acid (as a methyl ester) on a ZB-WAX plus column, a retention time of 6.42 minutes was recorded under specific temperature programming. ijert.orgresearchgate.net

When coupled with a mass spectrometer (GC-MS), definitive structural information is obtained. As the compound elutes from the GC column, it enters the MS ion source, where it is fragmented into a predictable pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. youtube.com For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (246.35 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester bond and the fluoroethyl group. The interpretation of this mass spectrum allows for unambiguous identification. youtube.com Quantitative analysis can be performed with high sensitivity and specificity, often using selected ion monitoring (SIM) mode to detect trace amounts. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Fatty Acid Esters like this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | Agilent 6890N or similar | Separates volatile compounds |

| Column | SLB®-5ms (30 m x 0.25 mm, 0.25 µm) or ZB-WAX plus | Stationary phase for separation |

| Carrier Gas | Helium at 1 mL/min | Mobile phase to carry sample |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) | Introduces sample onto the column |

| Injector Temp. | 250 °C | Vaporizes the sample |

| Oven Program | Initial 70°C, ramp 5-10°C/min to 240-270°C | Controls separation by temperature |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Detects and identifies compounds |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules for identification |

| Mass Range | m/z 40-550 | Range of mass-to-charge ratios scanned |

This table presents a generalized set of parameters based on established methods for similar compounds. sigmaaldrich.comnih.govmdpi.comuokerbala.edu.iq Actual parameters would require optimization for this compound.

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography (LC) and its combination with mass spectrometry (LC-MS) offer a versatile alternative to GC-MS, particularly for less volatile compounds or for analyses conducted in aqueous environments. While this compound is suitable for GC, LC-MS provides a powerful method for direct analysis in biological matrices or for studies requiring different selectivity.

Detailed Research Findings: Modern LC-MS methods, especially those using Ultra-Performance Liquid Chromatography (UPLC), allow for rapid and highly sensitive analysis of fatty acids and their esters. nih.gov The analysis would typically employ a reversed-phase column, such as a C8 or C18, which separates molecules based on their hydrophobicity. nih.govwaters.com

For the mobile phase, a mixture of an organic solvent like acetonitrile and water is common. nih.govshimadzu.com The addition of a modifier, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, is crucial to facilitate the ionization of the analyte in the mass spectrometer's source. waters.comshimadzu.com For compounds containing a fluoroacetyl group, detection is often performed in negative ion mode using an electrospray ionization (ESI) source. nih.govthermofisher.comnih.gov In this mode, the molecule is deprotonated to form a negative ion, [M-H]⁻. For this compound, the deprotonated molecular ion would be observed at m/z 245.35.

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. nih.gov In an MS/MS experiment, the specific deprotonated molecular ion is selected, fragmented, and the resulting product ions are monitored. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex samples like plasma or tissue extracts. unitn.itresearchgate.net For example, a method for analyzing the fluoroacetate (B1212596) anion in water achieved detection limits as low as 0.4 µg/L using LC-MS/MS. nih.govnih.gov A similar approach would provide high sensitivity for this compound.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Suggested Setting | Purpose |

|---|---|---|

| LC System | UPLC System (e.g., Waters ACQUITY, Shimadzu) | High-resolution separation |

| Column | ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) | Reversed-phase separation |

| Mobile Phase A | Water with 1-2 mM Ammonium Formate | Aqueous component with ionization aid |

| Mobile Phase B | Acetonitrile | Organic component for elution |

| Flow Rate | 0.2 - 0.5 mL/min | Controls speed of separation |

| Column Temp. | 40 - 50 °C | Optimizes separation efficiency |

| MS System | Triple Quadrupole (e.g., TSQ Quantum) | Highly selective mass detection |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Creates ions for MS analysis |

| Scan Type | Multiple Reaction Monitoring (MRM) | For specific and sensitive quantification |

| MRM Transition | Precursor Ion (m/z 245.4) -> Product Ion(s) | Specific transition for identification |

This table is a hypothetical model for method development, based on established LC-MS techniques for related fatty acids and fluoro-organic compounds. nih.govnih.govwaters.comshimadzu.com

Other Spectroscopic Methods for Mechanistic and Biophysical Research

Beyond chromatographic separation and identification, other spectroscopic techniques are employed to investigate the molecular interactions and biophysical effects of this compound at a more fundamental level.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule and to study intermolecular interactions. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of a compound's chemical bonds.

Detailed Research Findings: The FTIR spectrum of this compound would be dominated by characteristic absorptions from its ester functional group and its long alkyl chain. Based on spectra of similar fatty acid esters, a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ester is expected around 1740 cm⁻¹. pjoes.com This is a key difference from the broader carbonyl peak of the corresponding carboxylic acid (lauric acid), which appears around 1700 cm⁻¹. researchgate.net

Other significant peaks would include the C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups of the lauryl chain, typically found in the 2850-2960 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ester linkage would produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.net Crucially, the presence of the fluorine atom would introduce a C-F stretching vibration, which is typically observed as a strong absorption in the 1000-1400 cm⁻¹ region of the spectrum. This peak would be a definitive marker for the fluoroethyl moiety of the molecule. By analyzing shifts in these peak positions, FTIR can be used to study how this compound interacts with other molecules, such as membrane lipids or proteins, providing insight into changes in the local chemical environment. nih.gov

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2920 | Asymmetric C-H Stretch | -CH₃, -CH₂ (Alkyl Chain) |

| ~2850 | Symmetric C-H Stretch | -CH₂ (Alkyl Chain) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1465 | C-H Bend (Scissoring) | -CH₂ (Alkyl Chain) |

| ~1250-1150 | C-O Stretch | Ester Linkage |

This table is based on established FTIR data for fatty acid esters and organofluorine compounds. pjoes.comresearchgate.net

Fluorescence Spectroscopy for Probe-Based Studies

Fluorescence spectroscopy is an exceptionally sensitive technique used to study molecular dynamics, binding interactions, and local environments. Since this compound is not intrinsically fluorescent, its study relies on the use of extrinsic fluorescent probes.

Detailed Research Findings: Probe-based fluorescence studies can reveal the biophysical effects of this compound on systems like cell membranes or its interaction with proteins. researchgate.netscirp.org One common application is to investigate how the compound affects the properties of lipid bilayers. Environment-sensitive probes, such as Laurdan, can be incorporated into model membranes (e.g., vesicles). Laurdan's emission spectrum shifts in response to changes in membrane lipid packing and water content. By monitoring these shifts after the addition of this compound, one can infer its effect on membrane fluidity and order. nih.gov

Another powerful approach is to study the binding of this compound to proteins. Many proteins, such as bovine serum albumin (BSA), contain naturally fluorescent amino acids like tryptophan. luc.edu The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. When a ligand like this compound binds to the protein, it can cause a change in the protein's conformation, altering the environment around the tryptophan residues. This often results in a quenching (decrease) of the fluorescence intensity. By titrating the protein with increasing concentrations of the ester and measuring the corresponding decrease in fluorescence, one can determine binding parameters such as the binding dissociation constant (Kd), which quantifies the affinity of the interaction. luc.edu

Table 4: Examples of Fluorescence Probe-Based Assays for Studying this compound

| Assay Type | Fluorescent Probe | Principle | Information Gained |

|---|---|---|---|

| Membrane Interaction | Laurdan | Spectral shift of the probe in response to changes in membrane polarity/hydration. | Effect of the ester on membrane fluidity, lipid packing, and phase behavior. nih.gov |

| Protein Binding | Intrinsic Tryptophan | Quenching of the protein's natural fluorescence upon ligand binding. | Binding affinity (Kd) and stoichiometry of the ester-protein interaction. luc.edu |

| Competitive Binding | Fluorescently-labeled fatty acid | Displacement of a fluorescently-labeled ligand from a protein's binding site by the ester. | Confirmation of binding to a specific site and relative binding affinity. |

Applications As a Research Tool and Biochemical Probe

Elucidation of Lipid Metabolism Pathways in Cellular and In Vitro Systems

Lauric acid, 2-fluoroethyl ester serves as a valuable probe for dissecting the intricate pathways of lipid metabolism. The fluorine atom acts as a subtle yet powerful reporter group, allowing for the tracking and analysis of the fatty acid's fate within cells and in controlled in vitro environments. Techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the uptake, transport, and conversion of the fluorinated lauric acid analog. This provides insights into the activity of enzymes involved in fatty acid activation, esterification, and degradation.

For instance, studies have utilized similar fluorinated fatty acids to investigate the substrate specificity of acyl-CoA synthetases and other enzymes central to lipid biosynthesis and catabolism. The altered electronic properties due to the fluorine atom can also influence the rate of metabolic processes, offering a way to probe the sensitivity of metabolic pathways to structural modifications in their substrates.

Design and Development of Enzyme Activity Probes and Inhibitor Screening Agents

The development of effective enzyme inhibitors is a cornerstone of drug discovery. Fluorescence Resonance Energy Transfer (FRET)-based assays are a widely used tool in this area. nih.gov this compound can be conceptually integrated into the design of probes for screening enzyme inhibitors, particularly for lipases and esterases.

In a typical FRET-based assay for proteases, a substrate is engineered with a FRET pair (a donor and an acceptor fluorophore). nih.gov Cleavage of the substrate by the enzyme separates the pair, leading to a measurable change in fluorescence. nih.gov A similar principle can be applied to enzymes that act on lipid-like molecules. By incorporating a fluorophore and a quencher into a substrate analog derived from this compound, researchers can create a sensitive probe for enzyme activity. The presence of an inhibitor would prevent the cleavage of the probe, thus maintaining the proximity of the fluorophore and quencher and preserving the initial fluorescence state. This high-throughput screening method allows for the rapid identification of potential enzyme inhibitors from large chemical libraries. nih.gov

Fundamental Research in Membrane Biophysics and Dynamics

The physical properties of cell membranes are crucial for their function. This compound, and related fluorinated lipids are instrumental in studying membrane biophysics. The fluorine atom can be used as a label for techniques like solid-state NMR and molecular dynamics (MD) simulations to probe the structure and dynamics of lipid bilayers. researchgate.netmdpi.com

MD simulations, for example, can provide atomistic-level insights into how the incorporation of fluorinated fatty acids affects membrane properties such as fluidity, thickness, and the ordering of lipid acyl chains. mdpi.comnih.govnih.gov These simulations, often validated by experimental data from techniques like NMR, help in understanding the fundamental principles governing membrane organization and the interactions between lipids and membrane proteins. researchgate.net The ability to create dynamic lipid bilayers in situ through chemical reactions like thiol-thioester exchange further enhances the toolkit for studying membrane remodeling and function. rsc.org

Table 1: Impact of Lauric Acid Analogs on Membrane Properties

| Property | Effect of Lauric Acid Analog Incorporation | Research Technique |

| Membrane Fluidity | Can be altered depending on the specific analog and its concentration. | Molecular Dynamics Simulations |

| Bilayer Thickness | Can be modulated, with potential for localized thinning or thickening. | Molecular Dynamics Simulations, NMR |

| Lipid Packing | Can influence the ordering and packing of neighboring lipid molecules. | Molecular Dynamics Simulations, NMR |

| Inter-leaflet Interactions | Can affect the degree of interaction and mixing between the two leaflets of the bilayer. | Molecular Dynamics Simulations |

Precursor and Building Block for Advanced Chemical Synthesis and Material Science Research

The chemical reactivity of this compound makes it a valuable precursor for synthesizing more complex molecules and materials. The ester linkage can be a site for further chemical modification, allowing for the attachment of other functional groups.

For example, it can be used in the synthesis of sugar-lauric acid esters, which have applications as emulsifiers and antibacterial agents. nih.govnih.gov The synthesis can be achieved through enzymatic methods, offering a more environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov Furthermore, lauric acid and its derivatives can be used to produce polyol esters that have potential as bio-based lubricants. fkit.hr The process often involves esterification or transesterification reactions to create molecules with desired properties. nih.gov

Investigation of Cell Membrane Integrity and Function in Microbial Research Models

Lauric acid itself is known to possess antimicrobial properties, and its derivatives are being investigated for their effects on microbial cells. frontiersin.orgnih.gov Studies have shown that lauric acid can disrupt the cell membrane integrity of bacteria like Clostridium difficile and inhibit biofilm formation in pathogens such as enterohemorrhagic E. coli (EHEC). frontiersin.orgjmb.or.kr

This compound can be used as a tool to further investigate these mechanisms. By tracking the fluorinated analog, researchers can study its interaction with and transport across the microbial cell membrane. This can help to elucidate the specific molecular targets of lauric acid's antimicrobial activity and to understand how it compromises membrane function, leading to cell death or inhibition of growth. These insights are crucial for developing new antimicrobial strategies to combat bacterial infections. frontiersin.orgjmb.or.kr

Challenges, Limitations, and Future Research Directions

Methodological Challenges in Synthesis and Scale-Up for Research Applications

The synthesis of Lauric acid, 2-fluoroethyl ester, while achievable in principle through standard esterification procedures, presents notable methodological challenges, particularly concerning the introduction of the fluorine atom and subsequent scale-up for research purposes.

Standard synthesis of fatty acid esters often involves the reaction of a carboxylic acid with an alcohol. britannica.com For this compound, this would typically involve the esterification of lauric acid with 2-fluoroethanol (B46154). However, the synthesis of 2-fluoroethanol itself can be problematic. One common route to 2-fluoroethyl esters is through the use of 2-[18F]fluoroethyl tosylate, a versatile fluoroalkylating agent, especially in radiochemistry. nih.govresearchgate.netrsc.org The synthesis of this tosylate can produce volatile side-products like [18F]vinyl fluoride (B91410) and 2-[18F]fluoroethanol, the formation of which is dependent on reaction time, temperature, and the base-to-precursor molar ratio. nih.govrug.nl Minimizing these side-products is crucial for achieving high yields and purity of the desired 2-fluoroethyl intermediate.

Another approach involves direct fluorination. However, using reagents like elemental fluorine (F₂) is often impractical for complex molecules due to its high reactivity and the difficulty in achieving selective fluorination. acsgcipr.org Halogen exchange (Halex) reactions, where a different halogen is replaced by fluorine, offer an alternative, but this adds steps and can have variable efficiency. acsgcipr.org The use of tetrabutylammonium (B224687) fluoride (Bu₄NF) has been shown to be effective for the synthesis of esters from carboxylic acids and alkyl halides, which could be a viable, more convenient route for producing this compound. nih.gov

Scaling up the synthesis of fluorinated compounds for research applications introduces further complexities. The corrosive nature of some fluorinating agents requires specialized equipment. acsgcipr.org Moreover, ensuring consistent product quality and yield at a larger scale can be difficult. The purification of the final product to remove unreacted starting materials and byproducts is also a significant consideration. These challenges contribute to the limited commercial availability and higher cost of many fluorinated compounds compared to their non-fluorinated analogs.

Limitations in Current Mechanistic Understanding of Fluorinated Ester Interactions

A significant limitation in the study of this compound is the lack of a detailed mechanistic understanding of how the 2-fluoroethyl group influences its interactions at a molecular level. The introduction of fluorine can alter a molecule's properties in several ways, including its lipophilicity, metabolic stability, and binding affinity to biological targets. wikipedia.org

Furthermore, the metabolic fate of this compound is largely unknown. While the ester bond can be hydrolyzed by esterases, the presence of the fluorine atom may alter the rate and regioselectivity of this cleavage. nih.gov The resulting metabolites, 2-fluoroethanol and lauric acid, would then enter their respective metabolic pathways. Understanding these metabolic pathways is crucial for predicting the compound's biological activity and potential toxicity. The lack of specific studies on this compound means that much of the understanding is inferred from research on other fluorinated molecules.

Emerging Research Avenues and Unexplored Potentials of Fluorinated Fatty Esters

Despite the challenges, the unique properties imparted by fluorine suggest several promising research avenues for this compound and other fluorinated fatty esters.

One area of interest is their potential as multi-functional food emulsifiers. Fatty acid esters are already used for this purpose, and the introduction of fluorine could enhance their amphiphilic, antioxidative, and antibacterial properties. indiana.edu The increased stability of the C-F bond could also lead to more robust emulsifiers under various processing conditions.

The field of biodiesel is another area where fatty acid esters are prominent. researchgate.net While the primary focus has been on methyl and ethyl esters, exploring the properties of fluorinated esters could reveal novel characteristics, such as improved lubricity or altered combustion properties. researchgate.net

Furthermore, the synthesis of fluorinated esters using enzymatic methods is a growing area of research. Lipase-catalyzed synthesis offers a greener alternative to traditional chemical methods and can provide high selectivity. researchgate.netmdpi.com Developing efficient enzymatic routes for the production of this compound could make this and similar compounds more accessible for research.

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The unique characteristics of fluorinated lipids like this compound open up a range of interdisciplinary research opportunities, particularly at the interface of chemical biology and advanced materials science.

In chemical biology , fluorinated fatty acids and their derivatives can serve as valuable molecular probes. The fluorine atom can be used as a sensitive reporter for 19F-NMR spectroscopy to study interactions with proteins and other biological macromolecules. rsc.org This could provide insights into lipid metabolism and the role of fatty acids in cellular signaling. The increased lipophilicity and metabolic stability of fluorinated compounds can also be exploited in drug delivery systems. wikipedia.orgnih.gov For example, fluorinated lipids can be incorporated into liposomes or other nanoparticles to improve their stability and cellular uptake. rsc.org

In the realm of advanced materials , the self-assembly properties of fluorinated amphiphiles are of great interest. The strong hydrophobic nature of fluorinated chains can drive the formation of unique nanostructures, such as micelles, vesicles, and hydrogels. nih.gov These materials could find applications in areas such as surface coatings, where the low surface energy of fluorinated compounds can impart water and oil repellency. wikipedia.org The ability to control the self-assembly of this compound and related compounds could lead to the development of novel "smart" materials that respond to environmental stimuli.

The exploration of these interdisciplinary opportunities requires a collaborative effort between chemists, biologists, and materials scientists. The synthesis of well-defined fluorinated lipids is the first critical step, followed by detailed biophysical and material characterization to understand their behavior and unlock their full potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing lauric acid, 2-fluoroethyl ester?

- Methodological Answer : The esterification of lauric acid with 2-fluoroethanol can be optimized using acid catalysis (e.g., p-toluenesulfonic acid) under azeotropic reflux to remove water. Key parameters include:

- Molar ratio : A 1.5:1 molar ratio of lauric acid to 2-fluoroethanol improves ester yield by driving the reaction equilibrium .

- Temperature : 140°C balances reactivity and solvent (e.g., xylene) efficiency for water removal .

- Catalyst loading : 2% (w/w) of catalyst relative to lauric acid minimizes side reactions .

- Characterization : Confirm completion via hydroxyl value (OHV) analysis; OHV <5 mg KOH/g indicates full esterification .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify ester bond formation (e.g., disappearance of -OH peaks, presence of fluoroethyl signals) .

- Chromatography : HPLC or GC-MS quantifies purity and detects unreacted precursors .

- Functional group analysis : Saponification value (SV) and acid value (AV) tests validate ester content and free acid residues .

Q. What analytical techniques are suitable for quantifying lauric acid esters in complex mixtures?

- Methodological Answer :

- GC-MS : Resolves fatty acid esters based on retention times and mass fragmentation patterns (e.g., dodecanoic acid derivatives) .

- Fatty acid composition tables : Standardize retention indices and calibration curves for lauric acid esters (Table 1) .

Table 1 : Representative GC-MS Retention Indices for Lauric Acid Derivatives

| Compound | Retention Index | Reference Standard |

|---|---|---|

| Lauric acid methyl ester | 1450 | C12:0 FAME |

| 2-Fluoroethyl laurate | 1520 | Custom synthesis |

Q. What are the common challenges in scaling up fluorinated ester synthesis for laboratory research?

- Methodological Answer :

- Reproducibility : Strict control of anhydrous conditions and catalyst activity is critical .

- Byproduct management : Monitor fluorinated alcohol residues via F NMR to avoid interference in downstream assays .

- Safety : Use fume hoods and fluoropolymer-lined equipment to handle volatile 2-fluoroethanol .

Advanced Research Questions

Q. How can factorial design optimize enzymatic synthesis of this compound?

- Methodological Answer : A full factorial design (FFD) evaluates variables like enzyme loading (g), temperature (°C), and acyl donor concentration (M). For lipase-catalyzed esterification:

- Factor levels : Test low, medium, and high values (e.g., 0.5–2.0 g enzyme, 40–60°C, 0.1–0.3 M lauric acid) .

- Response surface methodology (RSM) : Models interactions between variables to maximize ester yield (Table 2) .

Table 2 : Example FFD Matrix for Esterification Optimization

| Run | Enzyme (g) | Temp (°C) | [Lauric Acid] (M) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.5 | 40 | 0.1 | 62 |

| 2 | 2.0 | 60 | 0.3 | 89 |

Q. How to resolve contradictions in biological activity data for lauric acid esters across studies?

- Methodological Answer :

- Variable isolation : Compare administration routes (e.g., oral vs. topical) and dosage thresholds. Lauric acid inhibits growth orally at 1% but not topically .

- Confounding factors : Assess solvent systems (e.g., DMSO vs. ethanol) in cytotoxicity assays, which alter cell permeability .

- Meta-analysis : Use PRISMA guidelines to screen literature, excluding studies with unvalidated purity or non-acute exposure models .

Q. What mechanisms explain the cytotoxic effects of this compound in cancer cells?

- Methodological Answer :

- ROS induction : Measure intracellular reactive oxygen species (ROS) via DCFH-DA fluorescence; lauric acid esters deplete glutathione (GSH) in Caco-2 cells .

- Cell cycle arrest : Flow cytometry (propidium iodide staining) reveals S/G2-M phase accumulation in breast cancer cells .

- Apoptosis markers : Western blot for caspase-3/7 activation and PARP cleavage confirms programmed cell death .

Q. How do fluorinated substituents influence the physicochemical properties of lauric acid esters?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to compare 2-fluoroethyl laurate with non-fluorinated analogs. Fluorine increases polarity but retains membrane permeability .

- Thermal stability : TGA/DSC analysis shows fluorinated esters degrade at higher temperatures (~250°C) due to stronger C-F bonds .

- Solubility : Phase diagrams in aqueous-organic mixtures (e.g., ethanol/water) guide formulation for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.